4-(allyloxy)-N-(sec-butyl)benzamide
Description
4-(Allyloxy)-N-(sec-butyl)benzamide is a benzamide derivative characterized by an allyloxy group at the para position of the benzene ring and a sec-butyl substituent on the amide nitrogen. Benzamide derivatives are known for their versatility in drug discovery due to their synthetic accessibility and tunable pharmacophores. The allyloxy group may enhance lipophilicity and influence binding interactions, while the sec-butyl substituent could contribute to steric effects and receptor subtype selectivity .
Properties
IUPAC Name |
N-butan-2-yl-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-10-17-13-8-6-12(7-9-13)14(16)15-11(3)5-2/h4,6-9,11H,1,5,10H2,2-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGRZZLYLOXSEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(allyloxy)-N-(sec-butyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzamide with allyl bromide in the presence of a base such as potassium carbonate to form 4-(allyloxy)benzamide. This intermediate is then reacted with sec-butylamine under suitable conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can facilitate the direct introduction of functional groups, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
4-(allyloxy)-N-(sec-butyl)benzamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 4-(carboxy)benzamide.
Reduction: Formation of 4-(allyloxy)-N-(sec-butyl)aniline.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-(allyloxy)-N-(sec-butyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(allyloxy)-N-(sec-butyl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The allyloxy group may facilitate binding to active sites, while the sec-butyl group can enhance the compound’s hydrophobic interactions with target proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitutions on the Amide Nitrogen
a. Pyridinyl Substituents
- 4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide (Compound 1): Activity: Acts as a negative allosteric modulator (NAM) of hα4β2 nAChRs with an IC50 of 6.0 µM and ~5-fold selectivity over hα3β4 nAChRs . Synthesis: Prepared via coupling of 2-amino-6-methylpyridine with 4-allyloxybenzoyl chloride under reflux conditions . Key Data: Melting point 86–89°C; characterized by <sup>1</sup>H/<sup>13</sup>C NMR .
- 4-(Allyloxy)-N-(6-bromopyridin-2-yl)benzamide (Compound 9): Activity: Similar NAM activity but with reduced potency compared to Compound 1 . Synthesis: Utilizes 2-amino-6-bromopyridine; yield 82%, melting point 102–105°C .
b. Aromatic and Heterocyclic Substituents
N-(2-Nitrophenyl)-4-bromo-benzamide :
N-(4-Methoxy-2-nitrophenyl)-4-bromo-benzamide (4MNB) :
Variations in the Alkoxy Group
a. Allyloxy vs. Benzyloxy
- 4-(Benzyloxy)-N-butylbenzamide: Synthesis: Optimized via ultrasound-assisted methods, achieving higher yields (e.g., 85–92%) compared to conventional reflux .
b. Allyloxy vs. Ethoxy/Isopropoxy
- N-(sec-butyl)-4-ethoxybenzamide and N-(sec-butyl)-4-isopropoxybenzamide :
Key Research Findings
Receptor Selectivity : Pyridinyl-substituted benzamides exhibit modest nAChR subtype selectivity, while sec-butyl analogs may prioritize metabolic stability over receptor affinity .
Synthetic Efficiency : Ultrasound-assisted synthesis improves yields for benzyloxy analogs (85–92%) compared to conventional methods (60–70%) .
Structural Flexibility : Alkoxy groups (allyloxy vs. ethoxy) and nitrogen substituents (sec-butyl vs. pyridinyl) allow fine-tuning of physicochemical and biological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
